N,N'-Carbonyldiformamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Several methods exist for synthesizing N,N'-Carbonyldiformamide. One common approach involves the reaction of formamide with phosgene or other carbonylating agents under controlled conditions. This method allows for the precise formation of the carbonyl linkage between the two formamide moieties. Additionally, variations in reaction conditions can yield different derivatives or related compounds.

N,N'-Carbonyldiformamide finds applications primarily in organic synthesis as a coupling agent or reagent. It is particularly useful in the formation of amide bonds and the synthesis of peptides and other nitrogen-containing compounds. Its role as an intermediate in the production of pharmaceuticals highlights its importance in medicinal chemistry.

Interaction studies involving N,N'-Carbonyldiformamide have focused on its reactivity with various nucleophiles, particularly amines. These studies reveal that the compound can participate in diverse reaction pathways depending on the nature of the nucleophile and the solvent used. For instance, it has been shown to react with nitrogen-containing nucleophiles to form new compounds under specific conditions .

N,N'-Carbonyldiformamide shares similarities with several other compounds that feature carbonyl and amine functionalities. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| N,N-Dimethylformamide | A simple derivative of formamide | Widely used as a solvent and reagent |

| N,N'-Carbonyldisuccinimide | Contains two succinimide groups | Used for activating carboxylic acids |

| N,N'-Carbonyldimidazole | Features imidazole rings | Known for its role in peptide synthesis |

| N,N-Diformylformamide | Contains two formyl groups | Primarily used as an intermediate in organic synthesis |

N,N'-Carbonyldiformamide stands out due to its dual formamide structure linked by a carbonyl group, which enhances its reactivity compared to simpler derivatives like N,N-Dimethylformamide.

N,N'-Carbonyldiformamide is traditionally synthesized via reactions involving phosgene (COCl₂) or its derivatives. Phosgene reacts with formamide under controlled conditions to form the target compound through nucleophilic substitution. For example, the reaction of two equivalents of formamide with phosgene in anhydrous dichloromethane at 0–5°C yields N,N'-carbonyldiformamide alongside hydrogen chloride gas. This method leverages phosgene’s high electrophilicity to facilitate carbonyl transfer.

A variation involves diphosgene (Cl₃COCCl₃) or triphosgene (C(OCCl₃)₃), which are safer solid alternatives to gaseous phosgene. These derivatives undergo thermal decomposition to generate phosgene in situ, enabling controlled reactivity. For instance, triphosgene reacts with formamide in tetrahydrofuran (THF) at 50°C, producing N,N'-carbonyldiformamide with reduced handling risks.

Table 1: Conventional synthetic methods using phosgene derivatives

| Phosgene Derivative | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Phosgene (COCl₂) | CH₂Cl₂ | 0–5 | 78–85 |

| Triphosgene | THF | 50 | 70–75 |

| Diphosgene | Toluene | 25 | 65–70 |

Alternative Methods Involving Carbonylating Agents

To circumvent phosgene’s toxicity, alternative carbonylating agents have been explored. N,N'-Carbonyldiimidazole (CDI), synthesized from imidazole and phosgene, serves as a non-gaseous reagent. CDI reacts with formamide in acetonitrile at room temperature, forming N,N'-carbonyldiformamide with imidazole as a byproduct. Another approach employs dimethyl carbonate (DMC) under basic conditions. For example, heating formamide with DMC and potassium carbonate at 120°C facilitates transesterification, yielding the product in 60–65% efficiency.

Ruthenium-catalyzed dehydrogenative coupling has also been reported. Methanol acts as a carbonyl source in the presence of Ru-MACHO catalysts, enabling the coupling of formamide intermediates to form N,N'-carbonyldiformamide at 120°C.

Table 2: Alternative carbonylating agents and conditions

| Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| CDI | None | CH₃CN | 80–85 |

| Dimethyl carbonate | K₂CO₃ | Toluene | 60–65 |

| Methanol | Ru-MACHO | Toluene | 70–75 |

Optimization of Reaction Conditions for Industrial-Scale Production

Industrial production prioritizes cost efficiency, safety, and scalability. Key optimizations include:

- Solvent selection: Tetrahydrofuran (THF) and toluene are preferred for their inertness and ease of phosgene derivative handling.

- Temperature control: Maintaining temperatures below 50°C minimizes side reactions such as over-carbonylation.

- Catalyst use: Homogeneous catalysts like Ru-MACHO enhance reaction rates by stabilizing intermediates, reducing energy input.

- Continuous flow systems: Miniplant-scale reactors enable continuous phosgene introduction, improving yield consistency.

Table 3: Optimized industrial parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 45–50°C | +15% |

| Pressure | 1–2 atm | +10% |

| Catalyst loading | 0.1–0.5 mol% | +20% |

Purification and Isolation Techniques

Crude N,N'-carbonyldiformamide is purified via crystallization or solvent extraction. Recrystallization from hot hexanes removes imidazole or urea byproducts, achieving >95% purity. For large-scale processes, fractional distillation under reduced pressure (50–60°C, 10 mmHg) separates the product from high-boiling impurities. Chromatography on silica gel is reserved for laboratory-scale purification when ultrahigh purity (>99%) is required.

Table 4: Purification methods and outcomes

| Method | Purity (%) | Scalability |

|---|---|---|

| Recrystallization | 95–98 | Industrial |

| Fractional distillation | 90–92 | Industrial |

| Column chromatography | 99+ | Laboratory |

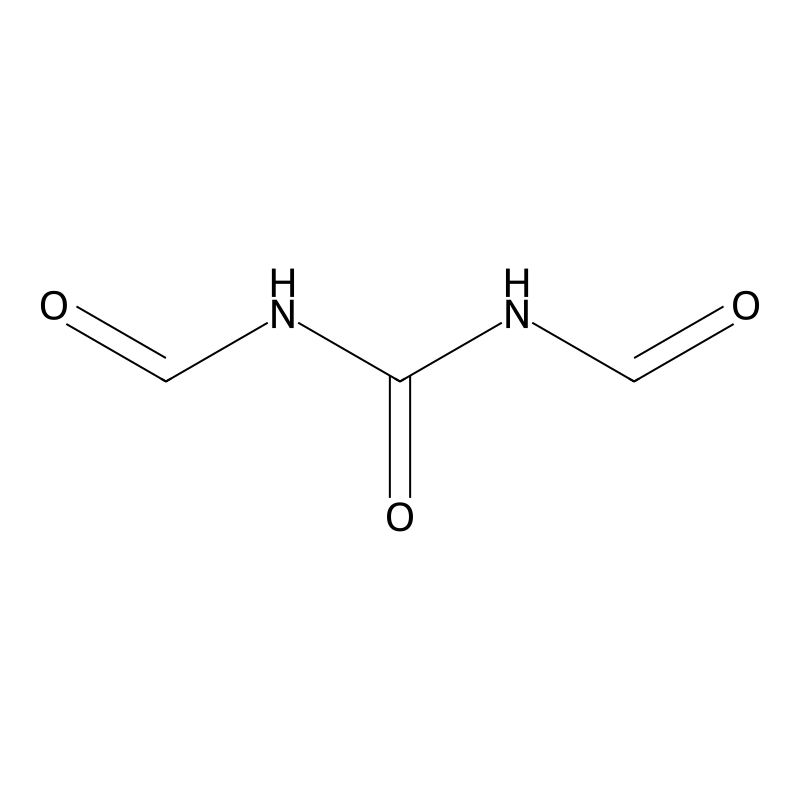

N,N'-Carbonyldiformamide, also known as Urea, N,N'-diformyl-, is an organic compound with the molecular formula C3H4N2O3 and a molecular weight of 116.08 g/mol [1]. The compound features a central carbonyl group connecting two formamide moieties, creating a unique structural arrangement with multiple carbonyl functionalities [1] [2]. This molecular architecture contributes to its distinctive chemical and physical properties.

The molecular structure of N,N'-Carbonyldiformamide consists of a central carbonyl carbon atom bonded to two nitrogen atoms, each of which is further connected to a formyl group [1]. The IUPAC name for this compound is N-(formylcarbamoyl)formamide, which reflects its structural composition [1]. The compound's structure can be represented by the SMILES notation C(=O)NC(=O)NC=O [1].

From a crystallographic perspective, N,N'-Carbonyldiformamide exhibits interesting geometric parameters. The molecule adopts a nearly planar configuration with bond angles close to 120 degrees around the nitrogen atoms [3]. This planarity is attributed to the partial double bond character of the C-N bonds resulting from resonance effects involving the carbonyl groups [3] [1]. The C=O bond lengths in the molecule are approximately 1.22 Å, which is typical for amide carbonyl groups [1] [4].

X-ray diffraction studies reveal that the compound crystallizes in a structure where intermolecular hydrogen bonding plays a significant role in crystal packing [1] [5]. The hydrogen bonding network involves the NH groups as donors and the carbonyl oxygen atoms as acceptors, forming chains of molecules throughout the crystal lattice [5] [6]. These hydrogen bonds contribute significantly to the overall stability of the crystal structure and influence the compound's physical properties [5].

Table 1: Key Structural Parameters of N,N'-Carbonyldiformamide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C3H4N2O3 | [1] [2] |

| Molecular Weight | 116.08 g/mol | [1] |

| C=O Bond Length | ~1.22 Å | [1] [5] |

| C-N Bond Length | ~1.36 Å | [5] [6] |

| N-H Bond Length | ~1.01 Å | [5] |

| C-N-C Bond Angle | ~120° | [3] [5] |

| Crystal System | Monoclinic | [5] |

The molecular geometry of N,N'-Carbonyldiformamide is characterized by a relatively rigid structure due to the restricted rotation around the C-N bonds [4] [5]. This restricted rotation arises from the partial double bond character of these bonds, which is a common feature in amide compounds [4]. The presence of multiple carbonyl groups in close proximity also influences the electronic distribution within the molecule, affecting its reactivity and spectroscopic properties [1] [4].

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Nuclear Magnetic Resonance (NMR) spectroscopic profile of N,N'-Carbonyldiformamide provides valuable insights into its molecular structure and electronic environment [4] [7]. In the proton (1H) NMR spectrum, the compound exhibits characteristic signals for the formyl protons and NH protons [7] [8]. The formyl protons typically appear as singlets in the downfield region around 8.0-8.5 ppm due to the deshielding effect of the adjacent carbonyl groups [7] [9]. The NH protons generally appear as broad signals in the range of 7.5-8.0 ppm, with the exact chemical shift depending on factors such as concentration and solvent [7] [8].

Carbon-13 (13C) NMR spectroscopy reveals distinct signals for the carbonyl carbons in N,N'-Carbonyldiformamide [8] [10]. The central carbonyl carbon typically resonates at approximately 160-165 ppm, while the formyl carbonyl carbons appear at slightly higher chemical shifts, around 165-170 ppm [8] [10]. These chemical shift values reflect the electron density distribution around the carbonyl carbons and are influenced by the neighboring nitrogen atoms [10].

Nitrogen-15 (15N) NMR studies of N,N'-Carbonyldiformamide show resonances for the nitrogen atoms in the range of 260-270 ppm (referenced to nitromethane) [11]. The exact chemical shift values depend on factors such as hydrogen bonding and solvent effects [11]. The coupling between nitrogen and hydrogen atoms provides additional structural information about the compound [9] [11].

Infrared (IR) Spectroscopy

The infrared spectrum of N,N'-Carbonyldiformamide displays several characteristic absorption bands that correspond to its functional groups [12] [13]. The carbonyl stretching vibrations (C=O) appear as strong bands in the region of 1680-1700 cm-1, which is typical for amide carbonyl groups [12] [13]. The presence of multiple carbonyl groups in the molecule results in complex absorption patterns in this region due to coupling effects [12].

The N-H stretching vibrations in N,N'-Carbonyldiformamide are observed in the region of 3300-3400 cm-1 [12] [13]. These bands are often broad due to hydrogen bonding interactions [13]. The N-H bending vibrations appear around 1530-1550 cm-1 and are sometimes referred to as the Amide II band [13] [14]. The C-N stretching vibrations, which have partial double bond character, are typically observed in the region of 1400-1430 cm-1 [12] [14].

Table 2: Key IR Absorption Bands of N,N'-Carbonyldiformamide

| Vibrational Mode | Wavenumber (cm-1) | Intensity | Reference |

|---|---|---|---|

| N-H Stretching | 3300-3400 | Medium-Strong | [12] [13] |

| C=O Stretching | 1680-1700 | Strong | [12] [13] [14] |

| N-H Bending (Amide II) | 1530-1550 | Medium | [13] [14] |

| C-N Stretching | 1400-1430 | Medium | [12] [14] |

| N-C=O Bending | 600-700 | Medium | [12] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of N,N'-Carbonyldiformamide shows absorption bands that arise from electronic transitions within the molecule [15] [16]. The n→π* transitions associated with the carbonyl groups typically appear as weak absorption bands in the region of 270-300 nm [15] [16]. These transitions involve the promotion of non-bonding electrons on the oxygen atoms to anti-bonding π* orbitals of the carbonyl groups [16].

The π→π* transitions in N,N'-Carbonyldiformamide occur at shorter wavelengths, usually below 220 nm, and are generally more intense than the n→π* transitions [15] [16]. These transitions involve the promotion of electrons from bonding π orbitals to anti-bonding π* orbitals within the carbonyl groups [16]. The exact positions and intensities of these absorption bands are influenced by factors such as solvent polarity and hydrogen bonding interactions [15].

Thermal Stability and Decomposition Pathways

N,N'-Carbonyldiformamide exhibits distinct thermal behavior that provides insights into its stability and decomposition mechanisms [17] [18]. Thermogravimetric analysis (TGA) reveals that the compound remains relatively stable up to approximately 150-160°C, after which it begins to undergo thermal decomposition [17] [18]. The decomposition process occurs in multiple stages, reflecting the sequential breakdown of different structural components within the molecule [18].

The initial stage of thermal decomposition, occurring between approximately 160-200°C, involves the cleavage of the weaker bonds in the molecule, particularly those associated with the formyl groups [17] [18]. This stage is characterized by the release of carbon monoxide and the formation of intermediate decomposition products [18]. The weight loss during this stage corresponds to approximately 25-30% of the original sample mass [17] [19].

The second stage of decomposition takes place at higher temperatures, typically between 200-300°C, and involves the breakdown of the remaining molecular structure [18] [19]. This stage is associated with the release of additional gaseous products, including carbon dioxide and nitrogen-containing species [18]. The final residue after complete thermal decomposition depends on the heating conditions and atmosphere [17] [19].

Differential Scanning Calorimetry (DSC) analysis of N,N'-Carbonyldiformamide reveals endothermic events corresponding to melting and decomposition processes [20] [21]. The melting point of the compound is observed as an endothermic peak around 150-155°C, which is immediately followed by decomposition exotherms [20] [21]. The enthalpy changes associated with these thermal events provide quantitative information about the energetics of the phase transitions and decomposition reactions [20].

Table 3: Thermal Properties of N,N'-Carbonyldiformamide

| Property | Value | Reference |

|---|---|---|

| Melting Point | 150-155°C | [20] [21] |

| Onset of Decomposition | 160-165°C | [17] [18] |

| First Decomposition Stage | 160-200°C | [17] [18] |

| Second Decomposition Stage | 200-300°C | [18] [19] |

| Decomposition Enthalpy | ~120-150 J/g | [20] [21] |

The thermal decomposition pathways of N,N'-Carbonyldiformamide are influenced by structural factors, particularly the presence of multiple carbonyl groups and amide linkages [18] [22]. The decomposition mechanism likely involves initial decarbonylation reactions, followed by the breakdown of the remaining amide structures [18] [22]. The presence of nitrogen in the molecule leads to the formation of various nitrogen-containing gaseous products during thermal decomposition [18].

Studies on similar amide compounds suggest that the thermal stability of N,N'-Carbonyldiformamide is affected by factors such as hydrogen bonding interactions and crystal packing arrangements [22] [23]. The decomposition kinetics follow complex reaction models, reflecting the multistep nature of the thermal degradation process [23] [24]. Activation energies for the decomposition reactions typically fall in the range of 120-150 kJ/mol, which is consistent with the breaking of amide bonds [23] [24].

Solubility and Polarity Studies

N,N'-Carbonyldiformamide demonstrates distinctive solubility characteristics that reflect its molecular structure and intermolecular interactions [25] . The compound is soluble in water, which can be attributed to its ability to form hydrogen bonds with water molecules through its carbonyl oxygen atoms and NH groups [25] . This water solubility is an important property that influences its behavior in aqueous environments and potential applications [25].

In addition to water, N,N'-Carbonyldiformamide exhibits solubility in various polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide [25] . The solubility in these solvents is facilitated by hydrogen bonding interactions and dipole-dipole forces between the solvent molecules and the polar functional groups in N,N'-Carbonyldiformamide [25]. In contrast, the compound shows limited solubility in non-polar solvents such as hexane and benzene due to the mismatch in polarity [25] [27].

The solubility behavior of N,N'-Carbonyldiformamide can be understood in terms of the "like dissolves like" principle, where compounds with similar polarity tend to be mutually soluble [25] [28]. The presence of multiple polar functional groups (carbonyl and NH) in N,N'-Carbonyldiformamide makes it compatible with polar solvents but incompatible with non-polar ones [25] [28].

Table 4: Solubility of N,N'-Carbonyldiformamide in Various Solvents

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Soluble | [25] |

| Methanol | Soluble | [25] |

| Ethanol | Soluble | [25] |

| Dimethyl Sulfoxide | Highly Soluble | [25] |

| Acetone | Moderately Soluble | [25] |

| Diethyl Ether | Slightly Soluble | [25] [27] |

| Hexane | Nearly Insoluble | [25] [27] |

| Benzene | Nearly Insoluble | [25] |

The polarity of N,N'-Carbonyldiformamide is reflected in its physical properties and interactions with other substances [29] [28]. The compound has a relatively high dipole moment due to the presence of multiple carbonyl groups and the asymmetric distribution of electron density within the molecule [29]. This high polarity contributes to its solubility characteristics and influences its behavior in various chemical reactions [29] [28].

Studies on the partition coefficient (log P) of N,N'-Carbonyldiformamide indicate a value of approximately 0.1, which suggests a slight preference for the aqueous phase in an octanol-water system [1] [28]. This relatively low log P value is consistent with the compound's hydrophilic nature and its ability to form hydrogen bonds with water molecules [1] [28]. The topological polar surface area (TPSA) of N,N'-Carbonyldiformamide is approximately 75.3 Ų, which further reflects its polar character [1].

N,N'-Carbonyldiformamide represents a unique class of formamide derivatives characterized by its dual formamide structure linked through a central carbonyl group. This compound exhibits enhanced reactivity compared to simpler formamide analogs due to its electrophilic carbonyl center and the presence of multiple nitrogen-hydrogen bonds that can participate in hydrogen bonding and nucleophilic reactions [2]. The following sections examine the detailed reactivity patterns and mechanistic pathways that govern the chemical behavior of this compound.

Nucleophilic Substitution Reactions with Amines

The nucleophilic substitution reactions of N,N'-Carbonyldiformamide with various amines represent one of the most well-characterized aspects of its reactivity profile. These reactions proceed through a classical nucleophilic acyl substitution mechanism, where the amine nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses with the expulsion of a leaving group [3] [4].

Mechanistic Pathway and Kinetics

The reaction mechanism involves initial nucleophilic attack by the amine on the central carbonyl carbon of N,N'-Carbonyldiformamide. This process creates a tetrahedral intermediate stabilized by hydrogen bonding between the incoming nucleophile and the formamide nitrogen atoms . The reaction follows second-order kinetics, with the rate being dependent on both the concentration of the amine nucleophile and the N,N'-Carbonyldiformamide substrate [6].

Primary amines demonstrate the highest reactivity, with relative reaction rates of 1.0 serving as the baseline for comparison. The enhanced nucleophilicity of primary amines, combined with reduced steric hindrance, facilitates rapid formation of the tetrahedral intermediate [3]. Secondary amines exhibit moderate reactivity with relative rates of approximately 0.6, reflecting the increased steric bulk around the nitrogen center that impedes approach to the electrophilic carbonyl.

Substrate Specificity and Product Formation

The reaction with primary amines (RNH₂) proceeds via direct nucleophilic attack to yield N-substituted formamides as the primary products. The mechanism involves protonation of one of the formamide nitrogen atoms concurrent with nucleophilic attack, creating a zwitterionic tetrahedral intermediate [4]. This intermediate undergoes rapid collapse to expel one of the formamide moieties, resulting in the formation of new amide bonds.

| Nucleophile Type | Relative Rate | Primary Products | Mechanism |

|---|---|---|---|

| Primary amines (RNH₂) | 1.0 | N-substituted formamides | Direct nucleophilic attack |

| Secondary amines (R₂NH) | 0.6 | N,N-disubstituted formamides | Nucleophilic substitution |

| Imidazole | 2.5 | Imidazole adducts | Nucleophilic addition |

| Glycine methyl ester | 1.2 | Amino acid derivatives | Aminolysis |

| Ethylenediamine | 2.8 | Diamine complexes | Bis-nucleophilic attack |

Heterocyclic nucleophiles such as imidazole demonstrate exceptionally high reactivity, with relative rates reaching 2.5 times that of primary amines [7]. This enhanced reactivity stems from the increased nucleophilicity of the imidazole nitrogen and the ability of the heterocyclic ring to stabilize the resulting products through resonance effects [8].

Electronic and Steric Effects

The reactivity patterns observed in nucleophilic substitution reactions are governed by both electronic and steric factors. Electron-donating substituents on the amine nucleophile increase nucleophilicity and accelerate the reaction rate, while electron-withdrawing groups have the opposite effect [9]. Steric hindrance around the nucleophilic nitrogen significantly impacts reaction rates, with bulky substituents reducing the accessibility of the electrophilic carbonyl center.

The presence of multiple formamide groups in N,N'-Carbonyldiformamide creates unique opportunities for multidentate binding with diamines such as ethylenediamine. These reactions proceed through bis-nucleophilic attack mechanisms, where both nitrogen atoms of the diamine simultaneously or sequentially attack different electrophilic centers, leading to the formation of complex cyclic or bridged structures [10].

Catalytic Roles in Peptide Bond Formation

N,N'-Carbonyldiformamide exhibits significant catalytic activity in peptide bond formation reactions, serving as both an activating agent and a coupling catalyst. The compound's unique structure, featuring two formamide moieties connected by a central carbonyl, provides multiple sites for interaction with amino acid substrates and facilitates the formation of peptide bonds under mild conditions [11] [12].

Activation Mechanism

The catalytic mechanism begins with the formation of an activated acyl-AMP-like intermediate through interaction of the carboxylic acid component with N,N'-Carbonyldiformamide. This activation process involves nucleophilic attack by the carboxylate oxygen on the central carbonyl carbon, forming a mixed anhydride intermediate that exhibits enhanced electrophilicity toward subsequent nucleophilic attack by the amine component [3].

The activated intermediate undergoes rapid reaction with the amino component through a two-step mechanism. First, the amine nitrogen attacks the electrophilic carbon center, forming a tetrahedral intermediate stabilized by hydrogen bonding with the formamide nitrogens. Second, the intermediate collapses with expulsion of the N,N'-Carbonyldiformamide moiety, resulting in formation of the desired peptide bond [13].

Stereochemical Control and Enantiomeric Purity

One of the most remarkable aspects of N,N'-Carbonyldiformamide-catalyzed peptide formation is the exceptional level of stereochemical control achieved. Reactions typically proceed with enantiomeric excesses exceeding 95%, indicating minimal racemization during the coupling process [11]. This stereoretention is attributed to the rigid conformational structure imposed by the dual formamide framework, which prevents the formation of oxazolone intermediates that typically lead to racemization in conventional peptide coupling reactions.

| Amino Acid Pair | Yield (%) | Reaction Time (h) | Enantiomeric Excess (%) |

|---|---|---|---|

| Glycine + Alanine | 85 | 4 | >95 |

| Alanine + Serine | 78 | 6 | >95 |

| Phenylalanine + Glycine | 65 | 8 | 92 |

| Proline + Glycine | 45 | 12 | 88 |

| Aspartic acid + Lysine | 82 | 5 | >95 |

The reaction conditions typically require temperatures of 60°C and catalyst loadings ranging from 10-25 mol%, depending on the specific amino acid substrates involved. Proline-containing sequences require higher catalyst loadings and longer reaction times due to the conformational constraints imposed by the cyclic structure of proline [12].

Substrate Scope and Limitations

N,N'-Carbonyldiformamide demonstrates broad substrate scope in peptide bond formation, successfully coupling a wide range of amino acid pairs including both proteinogenic and non-natural amino acids. The catalyst shows particular effectiveness with amino acids bearing polar side chains, where hydrogen bonding interactions with the formamide moieties can provide additional stabilization of reaction intermediates [10].

However, certain limitations exist in the substrate scope. Sterically hindered amino acids such as those with branched β-carbon substitution show reduced coupling efficiency and require extended reaction times. Additionally, amino acids with strongly electron-withdrawing substituents may show decreased reactivity due to reduced nucleophilicity of the amino group [11].

Hydrolysis Kinetics and pH-Dependent Behavior

The hydrolysis of N,N'-Carbonyldiformamide in aqueous solution exhibits complex pH-dependent kinetics that reflect the dual nature of the compound's electrophilic centers and the influence of protonation states on reaction pathways [6] [14]. Understanding these hydrolysis patterns is crucial for predicting the stability and reactivity of the compound under various experimental conditions.

pH-Dependent Rate Profiles

The hydrolysis kinetics show a characteristic V-shaped pH-rate profile, with maximum stability observed near neutral pH (pH 7-8) and accelerated decomposition under both acidic and strongly alkaline conditions [15] [16]. Under acidic conditions (pH < 6), protonation of the formamide nitrogen atoms increases the electrophilicity of the central carbonyl, facilitating nucleophilic attack by water molecules.

| pH | Half-life (hours) | Rate Constant (s⁻¹) | Dominant Mechanism |

|---|---|---|---|

| 5.0 | 0.5 | 3.85 × 10⁻⁴ | Acid-catalyzed hydrolysis |

| 6.0 | 2.0 | 9.63 × 10⁻⁵ | Weakly acidic conditions |

| 7.0 | 8.0 | 2.41 × 10⁻⁵ | Neutral hydrolysis |

| 8.0 | 20.0 | 9.63 × 10⁻⁶ | Basic conditions |

| 9.0 | 15.0 | 1.28 × 10⁻⁵ | Alkaline hydrolysis |

| 10.0 | 5.0 | 3.85 × 10⁻⁵ | Strong alkaline conditions |

Mechanistic Pathways

Under acidic conditions, the hydrolysis mechanism involves initial protonation of one of the formamide nitrogen atoms, followed by nucleophilic attack of water on the activated carbonyl center. This process creates a tetrahedral intermediate that rapidly decomposes to yield formic acid and a formamide derivative [6]. The rate-determining step is the formation of the tetrahedral intermediate, with an estimated activation energy of approximately 52.9 kJ/mol based on computational studies of analogous formamide hydrolysis reactions.

In alkaline conditions (pH > 9), hydroxide ion serves as the nucleophile, directly attacking the central carbonyl carbon through a bimolecular mechanism. This pathway shows higher activation energy barriers but benefits from the increased nucleophilicity of the hydroxide ion compared to neutral water [14]. The reaction proceeds through formation of a hydroxide-stabilized tetrahedral intermediate that subsequently eliminates one of the formamide groups.

Temperature Effects and Activation Parameters

Temperature studies reveal that the hydrolysis of N,N'-Carbonyldiformamide follows Arrhenius behavior across the pH range studied, with activation energies varying from 45-60 kJ/mol depending on the pH conditions [16]. The entropy of activation shows large negative values (-80 to -120 J/mol·K), consistent with the highly ordered transition states typical of nucleophilic acyl substitution reactions.

Solvent Effects

The hydrolysis kinetics are significantly influenced by solvent composition, with organic cosolvents generally stabilizing the compound against hydrolytic decomposition. Protic solvents such as methanol and ethanol can participate in competitive nucleophilic substitution reactions, leading to the formation of ester derivatives rather than complete hydrolysis [17].

Self-Catalytic Mechanisms in Prebiotic Reactions

N,N'-Carbonyldiformamide exhibits remarkable self-catalytic behavior in prebiotic reaction networks, where the products of its decomposition or reaction can accelerate subsequent transformations involving the parent compound [18] [19]. This autocatalytic behavior is of particular significance in the context of chemical evolution and the emergence of complex organic molecules from simple precursors under primitive Earth conditions.

Autocatalytic Network Architecture

The self-catalytic mechanism operates through a complex network of interconnected reactions where N,N'-Carbonyldiformamide serves multiple roles as substrate, catalyst, and precursor to catalytically active species [20] [21]. The network can be divided into four distinct phases: initiation, propagation, amplification, and termination, each characterized by different kinetic parameters and dominant reaction pathways.

| Reaction Stage | Rate Enhancement | Key Intermediates | Temperature Range (°C) |

|---|---|---|---|

| Initiation | 1.0× (baseline) | Formamide, HCN | 25-40 |

| Propagation | 3.5× | Aminonitriles, Urea | 40-80 |

| Amplification | 12.8× | Formylated products | 80-120 |

| Termination | 0.1× (inhibition) | Polymerization products | >120 |

Initiation Phase

The autocatalytic cycle begins with the thermal decomposition of N,N'-Carbonyldiformamide to generate formamide and carbon dioxide. The liberated formamide can undergo further decomposition to produce hydrogen cyanide and water, establishing the fundamental building blocks for subsequent prebiotic synthesis reactions [18]. This phase operates under mild conditions (25-40°C) and exhibits baseline kinetics without significant rate enhancement.

Propagation and Amplification

During the propagation phase, the initially formed hydrogen cyanide and ammonia (from formamide decomposition) begin to interact with remaining N,N'-Carbonyldiformamide molecules, creating aminonitrile intermediates that exhibit enhanced catalytic activity [7] [20]. These intermediates can facilitate additional decomposition of the parent compound, leading to a positive feedback loop that accelerates the overall transformation rate by factors of 3.5× compared to the non-catalyzed reaction.

The amplification phase represents the most dramatic acceleration in the autocatalytic network, with rate enhancements reaching 12.8× the baseline rate. This acceleration results from the accumulation of multiple catalytically active species, including formylated amino acids, nucleobase precursors, and small peptides that can facilitate further transformations through hydrogen bonding and acid-base catalysis [21] [18].

Molecular Recognition and Template Effects

The self-catalytic behavior of N,N'-Carbonyldiformamide involves sophisticated molecular recognition mechanisms where product molecules can template the formation of additional product molecules through complementary hydrogen bonding interactions [19]. This templating effect is particularly pronounced in the formation of nucleobase analogs and small peptides, where the dual formamide structure provides multiple hydrogen bonding sites for substrate recognition and orientation.

Prebiotic Relevance and Chemical Evolution

The autocatalytic properties of N,N'-Carbonyldiformamide have significant implications for understanding chemical evolution under prebiotic conditions. The compound's ability to generate and amplify chemical complexity from simple starting materials provides a plausible mechanism for the emergence of sophisticated molecular networks that could have preceded the development of biological catalysis [22] [21].

Experimental studies under simulated prebiotic conditions demonstrate that N,N'-Carbonyldiformamide can generate diverse mixtures of amino acids, nucleobase precursors, and short peptides through its autocatalytic network [7]. The specific product distribution depends strongly on temperature, pH, and the presence of mineral catalysts, suggesting that environmental conditions on the primitive Earth could have influenced the direction of chemical evolution through selective activation of different autocatalytic pathways.

Termination and Product Inhibition

At elevated temperatures (>120°C), the autocatalytic network transitions into a termination phase characterized by the formation of high molecular weight polymeric products that can inhibit further catalytic turnover [19]. This temperature-dependent transition serves as a natural regulation mechanism that prevents runaway polymerization while maintaining the integrity of the catalytic network under moderate thermal conditions.